![molecular formula C13H17NO4S B1345818 [1-(Phenylsulfonyl)piperidin-4-yl]acetic acid CAS No. 873967-82-9](/img/structure/B1345818.png)

[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

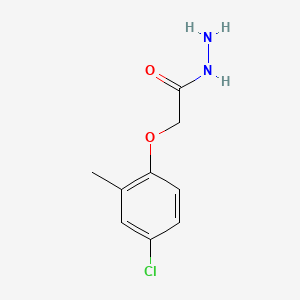

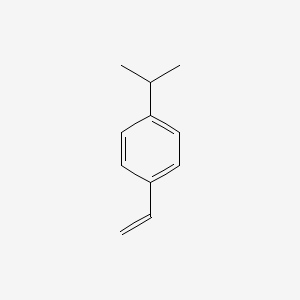

The compound “[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid” is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. The phenylsulfonyl group attached to the piperidine ring indicates the presence of a sulfonyl functional group bonded to a phenyl ring, which is further connected to the piperidine nucleus. This structure suggests that the compound could exhibit interesting chemical and biological properties .

Synthesis Analysis

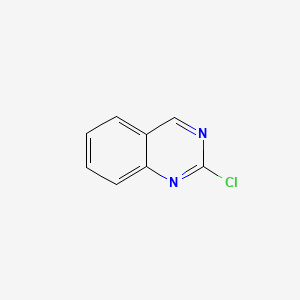

The synthesis of related piperidine derivatives often involves the conjugate addition of amino groups to acetylenic sulfones, followed by intramolecular acylation and tautomerization to afford various substituted piperidines . Another approach includes the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives starting from ethyl piperidine-4-carboxylate, indicating a multi-step synthetic route involving sulfonylation and hydrazide formation . These methods highlight the versatility of piperidine chemistry in generating a wide array of derivatives with potential biological activities.

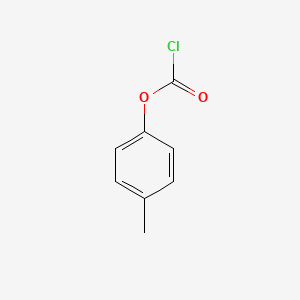

Molecular Structure Analysis

The molecular structure of “[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid” derivatives is characterized by spectroscopic methods such as IR, 1H-NMR, and mass spectrometry. These techniques provide detailed information about the functional groups present and the overall molecular framework . The presence of the phenylsulfonyl group and the acetic acid moiety in the molecule would influence its electronic and steric properties, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

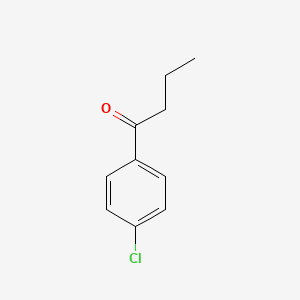

Piperidine derivatives can undergo various chemical reactions, including alkylation, acylation, and sulfonation, to yield a diverse set of compounds with different substituents and functional groups . The reactivity of the nitrogen atom in the piperidine ring and the presence of other functional groups like the sulfonyl moiety can lead to the formation of compounds with varying biological activities. The synthesis of oxadiazole derivatives from piperidine precursors also demonstrates the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

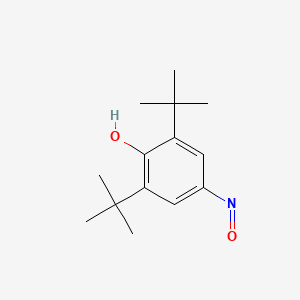

The physical and chemical properties of “[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid” derivatives would be influenced by the presence of the sulfonyl and acetic acid groups. These groups can affect the compound's solubility, boiling point, melting point, and stability. The sulfonyl group is known for its electron-withdrawing properties, which can impact the acidity of the acetic acid moiety and the basicity of the piperidine nitrogen . Additionally, the molecular docking studies of related compounds suggest that the structural features of these molecules can significantly influence their binding interactions with biological targets such as enzymes .

Scientific Research Applications

Synthesis and Antibacterial Study

Research indicates that derivatives of 1-(phenylsulfonyl)piperidin-4-yl, particularly N-substituted derivatives with 1,3,4-oxadiazol-2-ylthio groups, have been synthesized and shown moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria. This highlights the compound's potential as a basis for developing new antibacterial agents (Khalid et al., 2016).

Enzyme Inhibition for Therapeutic Applications

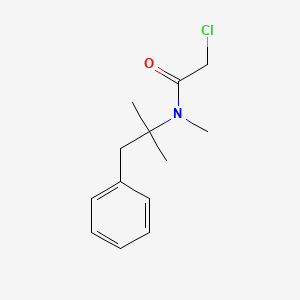

The synthesis of new biologically active N-substituted derivatives of acetamide bearing the piperidine moiety has been explored. These compounds exhibit promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in conditions such as Alzheimer's disease (Khalid et al., 2014).

Bioactive Sulfonamides with Cholinesterase Inhibition

A series of sulfonamides bearing the piperidine nucleus have been synthesized, demonstrating talented activity against cholinesterase enzymes. These findings support their potential use in designing new treatments for diseases related to cholinesterase dysfunction (Khalid, 2012).

Molecular Docking Studies

Molecular docking studies have been conducted on N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives to examine their interactions with human proteins related to AChE and BChE. These studies have confirmed the compounds' potential as excellent inhibitors, offering insights into developing new drugs for enzyme-related disorders (Khalid et al., 2014).

Antidepressant Metabolism Study

A novel antidepressant, Lu AA21004, has been studied for its metabolism, involving its oxidation to various metabolites through enzymes like CYP2D6, CYP2C9, and CYP3A4/5. Understanding the metabolic pathways of such drugs can aid in optimizing therapeutic efficacy and safety profiles (Hvenegaard et al., 2012).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including [1-(Phenylsulfonyl)piperidin-4-yl]acetic acid, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of organic compounds known as phenylpiperidines . These compounds typically contain a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1-(Phenylsulfonyl)piperidin-4-yl]acetic acid . These factors can include pH, temperature, and the presence of other molecules in the environment.

properties

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c15-13(16)10-11-6-8-14(9-7-11)19(17,18)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDPDXOCPJDHOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.